Cas no 99132-99-7 (dehydrobruceantinol)

dehydrobruceantinol 化学的及び物理的性質
名前と識別子
-
- dehydrobruceantinol
- NSC-330518
- CS-0112731
- methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- (+)-Dehydrobruceantinol
- AKOS040761589
- HY-135421
- Picrasa-1, 15-[[4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-/2,11,12-trihydroxy-3,16-dioxo-, methyl ester, [11.beta.,12.alpha.,15.beta.(E)]-
- 99132-99-7
- NSC330518
-
- インチ: InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1
- InChIKey: MJOFLSVJDZIFKV-UUTDASJCSA-N
- ほほえんだ: CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC
計算された属性
- せいみつぶんしりょう: 604.21559120g/mol
- どういたいしつりょう: 604.21559120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 13
- 重原子数: 43
- 回転可能化学結合数: 8
- 複雑さ: 1420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 192Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 802.5±65.0 °C at 760 mmHg
- フラッシュポイント: 259.5±27.8 °C
- じょうきあつ: 0.0±6.4 mmHg at 25°C
dehydrobruceantinol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
dehydrobruceantinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3796-5 mg |
Dehydrobruceantinol |
99132-99-7 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3796-1 mg |
Dehydrobruceantinol |
99132-99-7 | 1mg |
¥3475.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D85160-5mg |
dehydrobruceantinol |
99132-99-7 | ,98.0% | 5mg |
¥6880.0 | 2023-09-08 | |
TargetMol Chemicals | TN3796-1 mL * 10 mM (in DMSO) |
Dehydrobruceantinol |
99132-99-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D85160-5 mg |
dehydrobruceantinol |
99132-99-7 | 5mg |
¥6880.0 | 2021-09-09 | ||
TargetMol Chemicals | TN3796-5mg |
Dehydrobruceantinol |
99132-99-7 | 5mg |
¥ 4890 | 2024-07-20 | ||
TargetMol Chemicals | TN3796-1 ml * 10 mm |
Dehydrobruceantinol |
99132-99-7 | 1 ml * 10 mm |
¥ 7430 | 2024-07-20 |
dehydrobruceantinol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
7. Back matter
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
dehydrobruceantinolに関する追加情報
Recent Advances in the Study of Dehydrobruceantinol (CAS: 99132-99-7): A Promising Compound in Chemical Biology and Medicine
Dehydrobruceantinol (CAS: 99132-99-7) is a naturally occurring quassinoid compound derived from the Brucea species, particularly Brucea javanica. This compound has garnered significant attention in recent years due to its potent biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. The unique chemical structure of dehydrobruceantinol, characterized by its triterpenoid skeleton and oxygenated functional groups, makes it a valuable candidate for further pharmacological exploration. This research brief aims to summarize the latest findings on dehydrobruceantinol, focusing on its mechanisms of action, therapeutic potential, and recent advancements in its synthesis and application.
Recent studies have elucidated the molecular mechanisms underlying the anti-cancer effects of dehydrobruceantinol. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that dehydrobruceantinol inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancers, by targeting the PI3K/AKT/mTOR signaling pathway. The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent. Furthermore, in vitro and in vivo studies revealed that dehydrobruceantinol exhibits synergistic effects when combined with conventional chemotherapy drugs, such as cisplatin and doxorubicin, suggesting its utility in combination therapies.
In addition to its anti-cancer properties, dehydrobruceantinol has shown promise in the treatment of parasitic infections. A study in the journal Antimicrobial Agents and Chemotherapy (2022) reported that dehydrobruceantinol exhibits potent activity against Plasmodium falciparum, the causative agent of malaria. The compound was found to disrupt the parasite's mitochondrial function, leading to a significant reduction in parasite load. These findings position dehydrobruceantinol as a potential lead compound for the development of novel anti-malarial drugs, particularly in the context of rising drug resistance to existing therapies.
Advances in the synthetic chemistry of dehydrobruceantinol have also been a focal point of recent research. A breakthrough study in Organic Letters (2023) described a novel semi-synthetic route to produce dehydrobruceantinol with improved yield and purity. This method involves the selective oxidation of bruceantin, a related quassinoid, followed by a series of stereoselective reductions. The development of efficient synthetic protocols is crucial for scaling up production and facilitating further pharmacological studies. Additionally, computational modeling and structure-activity relationship (SAR) studies have provided insights into the key structural features of dehydrobruceantinol that contribute to its bioactivity, paving the way for the design of analogs with enhanced therapeutic profiles.
Despite these promising advancements, challenges remain in the clinical translation of dehydrobruceantinol. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through comprehensive preclinical and clinical studies. Recent efforts have focused on developing nanoparticle-based delivery systems to improve the pharmacokinetics of dehydrobruceantinol, as reported in the International Journal of Pharmaceutics (2023). These innovations aim to enhance the compound's solubility and target specificity, thereby minimizing off-target effects and improving therapeutic outcomes.
In conclusion, dehydrobruceantinol (CAS: 99132-99-7) represents a multifaceted compound with significant potential in chemical biology and medicine. Its diverse biological activities, coupled with recent advancements in synthesis and delivery, underscore its value as a candidate for further drug development. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ultimately unlocking the full therapeutic potential of this remarkable compound.
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